molecular formula C15H10F3N3 B2548434 N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide CAS No. 339009-93-7

N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide

Cat. No. B2548434
CAS RN: 339009-93-7
M. Wt: 289.261
InChI Key: URAXXZFEDPZKLN-UHFFFAOYSA-N
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Description

The compound N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide is a chemical compound that is likely to exhibit interesting properties due to the presence of both cyano and trifluoromethyl functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of the properties and behaviors that N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide might exhibit.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves the formation of amide bonds and the introduction of functional groups through reactions like acylation. For example, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide involves an acylation reaction using trifluoroacetic anhydride and a microwave-assisted Gewald reaction with K2CO3 as a catalyst . This suggests that similar methods could potentially be applied to synthesize N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide, with adaptations for the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide can be determined using techniques such as X-ray single-crystal diffraction, as seen in the synthesis of related compounds . These analyses can reveal important conformational details, such as the planarity of certain rings or the conformation of cyclohexene rings. For the compound , one would expect the cyano and trifluoromethyl groups to influence the overall molecular geometry and potentially the crystal packing.

Chemical Reactions Analysis

The reactivity of N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide would be influenced by its functional groups. The cyano group is a good leaving group and can participate in nucleophilic substitution reactions, while the trifluoromethyl group is known for its electron-withdrawing properties, which can affect the reactivity of adjacent functional groups. The related compounds discussed in the papers demonstrate the importance of intermolecular interactions, such as hydrogen bonding, in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide can be characterized using various analytical techniques. Differential scanning calorimetry, hot stage microscopy, and thermogravimetric analysis can provide information on thermal stabilities . Additionally, the presence of strong intermolecular interactions, such as hydrogen bonds, can significantly influence the solvatomorphism, as seen in related compounds . The cyano and trifluoromethyl groups in N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide would likely contribute to its solubility, melting point, and stability.

Scientific Research Applications

Organic Chemistry and Catalysis

Research in organic chemistry has explored the use of phenyl cations and related structures for probing electrophilicity and nucleophilicity relations, suggesting potential applications in understanding reactivity patterns and designing new catalysts (Dichiarante, Fagnoni, & Albini, 2008). Moreover, advancements in the aerobic oxidation of benzyl amines to benzyl imines catalyzed by metal–organic frameworks (MOFs) highlight the role of such compounds in developing efficient catalytic processes (Dhakshinamoorthy, Álvaro, & García, 2010).

Photovoltaic and Electronic Materials

In the field of photovoltaics, cyano-substituted polymers and related structures have been studied for their potential as n-type polymer acceptors in organic photovoltaic cells (OPVs), showcasing the importance of electron-withdrawing groups in enhancing electron affinity and improving device performance (Kim & Lim, 2014). Furthermore, the study of covalent organic frameworks (COFs) with built-in amide active sites for heterogeneous catalysis presents an interesting avenue for incorporating similar compounds into materials designed for specific catalytic applications (Li et al., 2019).

Separation Technologies and Gas Storage

The development of microporous polyimides for adsorption and separation of gases, including CO2, and organic vapors demonstrates the potential of compounds with cyanophenyl and trifluoromethyl groups in creating materials with high surface areas and selective adsorption properties (Guiyang Li & Zhonggang Wang, 2013). This research underscores the importance of molecular design in developing advanced materials for environmental and energy applications.

properties

IUPAC Name

N'-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3/c16-15(17,18)12-5-2-4-11(8-12)14(20)21-13-6-1-3-10(7-13)9-19/h1-8H,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAXXZFEDPZKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C(C2=CC(=CC=C2)C(F)(F)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-3-(trifluoromethyl)benzenecarboximidamide

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